Phoenixin-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C101H153N25O29 |

|---|---|

Molecular Weight |

2181.4 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H153N25O29/c1-12-54(10)83(120-76(131)48-108-85(139)55(11)103)98(152)123-82(53(8)9)95(149)113-61(31-34-73(104)128)86(140)112-62(33-36-77(132)133)87(141)116-67(44-78(134)135)91(145)122-80(51(4)5)96(150)114-63(32-35-74(105)129)99(153)126-40-22-30-72(126)101(155)125-39-20-28-70(125)93(147)109-47-75(130)110-65(41-50(2)3)89(143)111-60(27-18-19-37-102)88(142)121-81(52(6)7)97(151)117-66(43-57-46-107-59-26-17-16-25-58(57)59)90(144)119-69(49-127)92(146)118-68(45-79(136)137)100(154)124-38-21-29-71(124)94(148)115-64(84(106)138)42-56-23-14-13-15-24-56/h13-17,23-26,46,50-55,60-72,80-83,107,127H,12,18-22,27-45,47-49,102-103H2,1-11H3,(H2,104,128)(H2,105,129)(H2,106,138)(H,108,139)(H,109,147)(H,110,130)(H,111,143)(H,112,140)(H,113,149)(H,114,150)(H,115,148)(H,116,141)(H,117,151)(H,118,146)(H,119,144)(H,120,131)(H,121,142)(H,122,145)(H,123,152)(H,132,133)(H,134,135)(H,136,137)/t54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-/m0/s1 |

InChI Key |

IQRYUACIXWOSOA-PUGGNXOESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Phoenixin-20: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoenixin (PNX) is a recently identified neuropeptide with pleiotropic functions, centrally involved in the regulation of reproduction, metabolism, and neuronal processes.[1][2] Discovered through a bioinformatic approach, this peptide is cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20).[2][3] The most common and biologically active isoforms are the 14- and 20-amino acid amidated peptides, PNX-14 and PNX-20, respectively.[2][3] Phoenixin exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[4][5] Initial characterization has revealed its significant role in the hypothalamic-pituitary-gonadal (HPG) axis, where it potentiates the action of gonadotropin-releasing hormone (GnRH) and stimulates luteinizing hormone (LH) secretion.[6][7][8] Furthermore, phoenixin-20 has been shown to promote neuronal mitochondrial biogenesis and exhibit anxiolytic and anti-inflammatory properties.[4][9] This technical guide provides an in-depth overview of the discovery, initial characterization, key experimental protocols, and signaling pathways associated with this compound.

Discovery and Molecular Origin

Phoenixin was first identified in 2013 by Yosten et al. using a bioinformatic algorithm designed to predict novel, highly conserved peptide sequences from genomic data.[2] It is derived from a precursor protein, the small integral membrane protein 20 (SMIM20), encoded by the C4orf52 gene.[1][2] PNX is cleaved from the C-terminal of SMIM20, a protein also implicated in the assembly of mitochondrial cytochrome c oxidase.[2][4] The two primary isoforms, PNX-14 and PNX-20, are highly conserved across species, including humans, rodents, and zebrafish.[1][10] While both isoforms are biologically active, PNX-20 is the predominant form in the hypothalamus.[3] A critical structural feature for its biological activity is the amidation at the C-terminus.[3]

Receptor Identification and Binding

A key step in characterizing Phoenixin was the identification of its cognate receptor. Using a deductive ligand-receptor matching strategy, the orphan G protein-coupled receptor 173 (GPR173), also known as SREB3, was identified as the putative receptor for Phoenixin.[4][11] This was confirmed in subsequent functional studies where siRNA-mediated knockdown of Gpr173 abrogated the cellular responses to this compound, such as the potentiation of GnRH-stimulated LH secretion in pituitary cells and the upregulation of GnRH and Kiss1 gene expression in hypothalamic neurons.[5][8]

Quantitative Data Summary

While detailed kinetic data such as Kd or Bmax from initial discovery papers are not extensively published, the effective concentrations used in various biological assays provide insight into this compound's potency.

| Parameter | Value/Concentration | Cell/Animal Model | Observed Effect | Reference |

| Effective Concentration | 100 nmol/L | mHypoA-GnRH/GFP cells | Increased GnRH and GnRH-R mRNA expression. | [3] |

| Effective Concentration | 100 nmol/L | mHypoA-Kiss/GFP-3 cells | Upregulated Kiss1 mRNA expression. | [3] |

| Effective Concentration | 1, 10, and 100 nM | Zebrafish Liver (ZFL) cells | Increased mRNA expression of glut2 and sglt1. | [12] |

| In Vivo Dosage (i.p.) | 1000 ng/g body wt | Zebrafish (male & female) | Reduced food intake. | [12] |

| In Vivo Dosage (i.p.) | 0.45 nmol/kg | Rats | Reversal of changes in GDM mouse model. | [13] |

Signaling Pathways

This compound binding to GPR173 primarily initiates signaling through the Gs alpha subunit, leading to the activation of the cyclic adenosine monophosphate (cAMP) pathway.

Hypothalamic Reproductive Regulation

In hypothalamic neurons, activation of GPR173 stimulates adenylyl cyclase, increasing intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB acts as a transcription factor, increasing the expression of key reproductive genes, including GnRH and Kiss1.[1][6] This pathway is central to Phoenixin's role in modulating the HPG axis.[5]

Neuronal Mitochondrial Biogenesis

In neuronal cells, this compound promotes mitochondrial biogenesis through a similar CREB-dependent mechanism.[9][14] The activation of the CREB pathway leads to the increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9][15] PGC-1α is a master regulator of mitochondrial biogenesis, which in turn activates downstream targets like Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM), ultimately increasing mitochondrial DNA content and ATP production.[2][15]

Experimental Protocols

The characterization of this compound involved a combination of in silico, in vitro, and in vivo experimental approaches.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of this compound to its receptor, GPR173, typically by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing GPR173.

-

Assay Setup: In a multiwell filter plate, the cell membranes (e.g., 5-10 µg) are incubated with a constant concentration of a radiolabeled ligand and varying concentrations of unlabeled this compound (competitor).[16]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The bound ligand-receptor complexes are separated from the unbound free ligand by vacuum filtration through the filter plate. The filter retains the membranes and bound ligand.[16]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[16]

GPR173 Knockdown Using siRNA

This technique was crucial for confirming that GPR173 is the functional receptor for this compound.[4][5]

Methodology:

-

Cell Culture: Hypothalamic cell lines (e.g., mHypoA-GnRH/GFP) are cultured to an appropriate confluency (typically 50-70%).

-

Transfection: Cells are transfected with either a specific siRNA targeting GPR173 or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.

-

Verification of Knockdown: The efficiency of GPR173 knockdown is confirmed by measuring GPR173 mRNA levels (via RT-qPCR) or protein levels (via Western blot).

-

Functional Assay: The transfected cells are then treated with this compound (e.g., 100 nM).

-

Endpoint Measurement: The effect of this compound is measured. For example, changes in GnRH or Kiss1 mRNA expression are quantified using RT-qPCR. A lack of response to this compound in the GPR173-siRNA treated cells compared to the control group confirms the receptor's role.[5]

In Vivo Administration and Hormone Measurement

To understand the physiological effects of this compound on the reproductive axis, in vivo studies were conducted in animal models.[8][11]

Methodology:

-

Animal Model: Adult female rats are used, often synchronized to a specific stage of the estrous cycle (e.g., diestrus).

-

Surgical Preparation: Animals are surgically fitted with cannulas for intracerebroventricular (ICV) administration of the peptide.

-

Administration: Conscious, unrestrained rats receive an ICV injection of either this compound or a vehicle control.[6]

-

Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 20-30 minutes).[6]

-

Hormone Analysis: Plasma is separated from the blood samples, and the concentration of hormones, such as Luteinizing Hormone (LH), is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Hormone levels between the this compound treated group and the vehicle control group are compared to determine the peptide's effect on hormone secretion. An increase in plasma LH following this compound administration demonstrates its stimulatory effect on the HPG axis.[11]

Conclusion and Future Directions

The discovery and initial characterization of this compound have unveiled a novel and important player in neuroendocrinology. Its identification as the ligand for GPR173 has paved the way for understanding its mechanism of action. The primary signaling cascade involves the cAMP-PKA-CREB pathway, which mediates its effects on both reproductive gene expression in the hypothalamus and mitochondrial biogenesis in neurons.[1][6][14] The experimental protocols established, including receptor binding assays, siRNA-mediated knockdown, and in vivo functional tests, have been fundamental in elucidating these initial findings.

For drug development professionals, the pleiotropic nature of this compound presents exciting therapeutic possibilities. Its role in regulating reproduction suggests potential applications in fertility treatments or addressing ovulatory dysfunction.[8] Furthermore, its neuroprotective effects through the enhancement of mitochondrial function and its anti-inflammatory properties could be leveraged for developing treatments for neurodegenerative diseases and inflammatory conditions.[1][2] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, the development of stable agonists and antagonists for GPR173, and further exploration of its role in other physiological processes like metabolism, anxiety, and cardiovascular function.[1][7]

References

- 1. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]

- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. phoenixpeptide.com [phoenixpeptide.com]

- 8. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adooq.com [adooq.com]

- 15. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]

- 16. merckmillipore.com [merckmillipore.com]

The Endogenous Function of Phoenixin-20 in the Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoenixin-20 (PNX-20) is a recently identified neuropeptide that has emerged as a key regulator of various physiological processes within the hypothalamus.[1] Cleaved from its precursor protein, small integral membrane protein 20 (SMIM20), PNX-20 is the predominant isoform in the hypothalamus and plays a crucial role in the modulation of reproductive functions, feeding behavior, and anxiety.[2] This technical guide provides an in-depth overview of the endogenous functions of PNX-20 in the hypothalamus, focusing on its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its roles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the phoenixin system.

Core Functions of this compound in the Hypothalamus

The hypothalamus is the primary site of PNX-20 expression and action in the central nervous system.[1] Within this critical brain region, PNX-20 exerts its influence on several fundamental homeostatic and behavioral processes.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound is a potent positive regulator of the reproductive axis.[3] It directly influences key neuronal populations within the hypothalamus to ultimately regulate gonadotropin release from the pituitary.

-

Stimulation of Gonadotropin-Releasing Hormone (GnRH) Neurons: PNX-20 has been shown to increase the expression of GnRH mRNA and stimulate the secretion of GnRH from hypothalamic neurons.[1] This action is critical for initiating the downstream cascade of reproductive hormone release.

-

Modulation of Kisspeptin (Kiss1) Neurons: PNX-20 also upregulates the expression of Kiss1 mRNA in hypothalamic cell models. Kisspeptin is a critical upstream regulator of GnRH neurons, suggesting that PNX-20 may act, at least in part, through the kisspeptin system to exert its effects on the HPG axis.[4]

-

Receptor-Mediated Action: The effects of PNX-20 on both GnRH and kisspeptin neurons are mediated by the G protein-coupled receptor 173 (GPR173).[1][5] Knockdown of GPR173 abolishes the stimulatory effects of PNX-20 on GnRH and Kiss1 gene expression.[1]

Modulation of Feeding Behavior

The role of this compound in the regulation of food intake is complex and appears to be species-specific.

-

Orexigenic Effects in Rodents: In rats, intracerebroventricular (ICV) injection of phoenixin-14, a related peptide, has been shown to increase food intake during the light phase.[6] This effect is associated with an increase in meal duration and size, suggesting a role in reducing satiety.[7]

-

Anorexigenic Effects in Zebrafish: In contrast, intraperitoneal injection of PNX-20 in zebrafish leads to a reduction in food intake.[8][9] This effect is accompanied by an increase in the hypothalamic expression of cocaine- and amphetamine-regulated transcript (CART) and a decrease in preproghrelin mRNA.[8]

Anxiolytic Properties

This compound has demonstrated significant anxiety-reducing effects in rodent models.

-

Behavioral Evidence: Central administration of PNX-14 and PNX-20 in mice leads to anxiolytic-like behavior in the elevated plus-maze and open-field tests.[7] This is characterized by an increased amount of time spent in the open arms of the elevated plus-maze and the center of the open field.[7]

-

Hypothalamic Site of Action: The anxiolytic effects of phoenixin appear to be mediated within the anterior hypothalamic area, as direct microinjections into this region replicate the effects of ICV administration, while injections into the amygdala are ineffective.[7]

-

GnRH-Dependent Mechanism: Interestingly, the anxiolytic effects of phoenixin are blocked by a GnRH receptor antagonist, suggesting a functional link between the anxiolytic actions of phoenixin and the GnRH system.[7]

Quantitative Data on this compound Function

The following tables summarize the quantitative effects of PNX-20 on various hypothalamic parameters as reported in the literature.

| Parameter | Cell/Animal Model | Treatment | Time Point | Fold Change vs. Control | Reference |

| GnRH mRNA | mHypoA-GnRH/GFP neurons | 10 nM PNX-20 | 2 hours | 1.805 ± 0.160 | [10] |

| mHypoA-GnRH/GFP neurons | 100 nM PNX-20 | 8 hours | 1.606 ± 0.277 | [10] | |

| Kiss1 mRNA | mHypoA-Kiss/GFP-3 cells | 100 nM PNX-20 | 24 hours | Significant increase | [2] |

| c-fos mRNA | mHypoA-GnRH/GFP neurons | 10 or 100 nM PNX-20 | Not specified | Induced expression | [10] |

| GPR173 mRNA | mHypoA-GnRH/GFP cells | Not specified | Not specified | Increased expression | [1] |

Table 1: Effects of this compound on Gene Expression in Hypothalamic Cell Models

| Behavior | Animal Model | Treatment | Behavioral Test | Key Finding | Reference |

| Anxiety | Mice | ICV PNX-14 or PNX-20 (25 nmol) | Open Field Test | Increased time spent in the center | [7] |

| Mice | ICV PNX-14 or PNX-20 (25 nmol) | Elevated Plus Maze | Increased time spent in open arms | [7] | |

| Feeding | Rats | ICV Phoenixin-14 (1.7 nmol) | Food Intake Monitoring | +72% increase in light phase food intake | [11] |

| Zebrafish | IP PNX-20 (1000 ng/g) | Food Intake Monitoring | Reduced food intake | [8][9] | |

| Drinking | Rats (male and female) | ICV PNX-14 and PNX-20 | Water Intake Monitoring | Increased drinking behavior | [8] |

Table 2: Behavioral Effects of Central this compound Administration

Signaling Pathways of this compound in the Hypothalamus

This compound exerts its effects on hypothalamic neurons primarily through the G protein-coupled receptor GPR173.[1][5] Activation of GPR173 initiates a downstream signaling cascade involving the adenylyl cyclase/protein kinase A (PKA) pathway.[5]

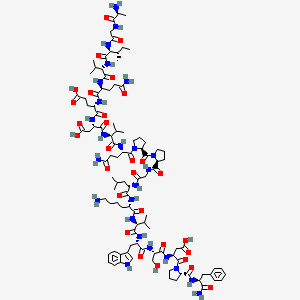

Caption: this compound signaling pathway in hypothalamic neurons.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the endogenous function of this compound in the hypothalamus.

In Vitro Studies with Hypothalamic Cell Lines

-

Cell Culture: Immortalized hypothalamic neuronal cell lines, such as mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3, are cultured in appropriate media at 37°C and 5% CO2.[10]

-

Treatment: Cells are treated with various concentrations of synthetic PNX-20 amide (e.g., 10 nM, 100 nM) for different time points (e.g., 1, 2, 4, 8, 24 hours).[10]

-

Gene Expression Analysis (RT-qPCR):

-

RNA is extracted from treated and control cells.

-

cDNA is synthesized from the extracted RNA.

-

Quantitative PCR is performed using primers specific for target genes (GnRH, Kiss1, c-fos, Gpr173) and a housekeeping gene (e.g., histone 3a) for normalization.[10]

-

-

Protein Secretion Analysis (ELISA): Culture media is collected, and the concentration of secreted peptides (e.g., GnRH) is quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

In Vivo Studies in Rodent Models

-

Intracerebroventricular (ICV) Injections:

-

Animals (rats or mice) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into a lateral ventricle of the brain.

-

After a recovery period, conscious animals receive microinjections of PNX-20 or vehicle through the cannula. Doses can range from 1.7 to 25 nmol per animal.[7][11]

-

-

siRNA-Mediated Knockdown of GPR173:

-

Specific small interfering RNA (siRNA) sequences targeting GPR173 or a scrambled control are designed and synthesized.

-

The siRNA is delivered to the hypothalamus, often via ICV injection, to specifically reduce the expression of the GPR173 receptor.[5]

-

The effectiveness of the knockdown is validated by measuring GPR173 mRNA or protein levels in hypothalamic tissue.

-

-

Behavioral Testing:

-

Elevated Plus-Maze: This apparatus consists of two open and two closed arms.[12] Rodents are placed in the center, and their movement is tracked for a set period (e.g., 5-10 minutes).[12][13] Anxiolytic effects are indicated by increased time spent and entries into the open arms.[12]

-

Open-Field Test: Animals are placed in a large, open arena, and their exploratory behavior is monitored.[14] Anxiolytic effects are associated with increased time spent in the center of the field as opposed to the periphery.[7]

-

-

Food and Water Intake Monitoring: Following ICV administration of PNX-20 or vehicle, animals are returned to their home cages, and their food and water consumption is measured at regular intervals.[6][8]

Caption: General experimental workflow for in vivo studies of this compound.

Logical Relationships and Interactions

The functions of this compound in the hypothalamus are interconnected, with its effects on the reproductive axis potentially influencing its anxiolytic properties.

Caption: Interconnected functions of this compound in the hypothalamus.

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide with significant endogenous functions within the hypothalamus, regulating reproduction, feeding, and anxiety. Its signaling through the GPR173 receptor presents a novel target for therapeutic intervention in a range of disorders, including reproductive dysfunctions, eating disorders, and anxiety-related conditions.

Future research should focus on:

-

Elucidating the precise downstream targets of PNX-20-activated signaling pathways.

-

Investigating the potential for developing GPR173-specific agonists and antagonists for therapeutic use.

-

Exploring the interplay between central and peripheral phoenixin systems in the overall regulation of homeostasis.

-

Further characterizing the species-specific differences in the effects of PNX-20 on feeding behavior to understand the underlying evolutionary and physiological mechanisms.

This technical guide provides a solid foundation for researchers and clinicians interested in the burgeoning field of phoenixin neurobiology and its potential applications in drug development.

References

- 1. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Phoenixin—A Pleiotropic Gut-Brain Peptide [mdpi.com]

- 6. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. intracerebroventricular icv injections: Topics by Science.gov [science.gov]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 14. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]

Phoenixin-20 Isoforms and Their Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoenixin (PNX) is a recently discovered, highly conserved neuropeptide that has emerged as a pleiotropic regulator of various physiological processes.[1] Cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20), phoenixin primarily exists in two bioactive, amidated isoforms: phoenixin-20 (PNX-20) and phoenixin-14 (PNX-14).[1] While initially identified for its crucial role in reproductive function, burgeoning research has unveiled its involvement in a diverse array of biological activities, including neuroprotection, anti-inflammatory processes, anxiety modulation, and metabolic regulation.[1][2] The biological effects of phoenixin are mediated through its putative G protein-coupled receptor, GPR173.[1][2] This technical guide provides a comprehensive overview of the known isoforms of this compound, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and a visualization of their key signaling pathways.

This compound Isoforms and Structure

The two primary isoforms of phoenixin, PNX-20 and PNX-14, share a common C-terminal 14 amino acid sequence, which is essential for their biological activity.[1] The non-amidated form of phoenixin is biologically inactive.[1] PNX-20 is the predominant isoform in the hypothalamus, while PNX-14 is more abundant in the heart and spinal cord.[3] Despite the difference in their N-terminal extension, both isoforms have been shown to exhibit similar biological activities in several studies.[1][3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from key studies on the biological activity of this compound and its isoforms.

Table 1: Effects of Phoenixin on Gene Expression

| Isoform | Cell Line/Animal Model | Target Gene | Concentration/Dose | Fold Change/Effect | Reference |

| PNX-20 | mHypoA-GnRH/GFP (immortalized GnRH neurons) | GnRH mRNA | 100 nM (2 hours) | ~1.5-fold increase | [4] |

| PNX-20 | mHypoA-GnRH/GFP (immortalized GnRH neurons) | GnRH Receptor (GnRH-R) mRNA | 100 nM (2 hours) | ~1.7-fold increase | [4] |

| PNX-20 | mHypoA-Kiss/GFP-3 (immortalized kisspeptin neurons) | Kiss1 mRNA | 100 nM (8 hours) | ~1.8-fold increase | [4] |

| PNX-20 | M17 (human neuronal cells) | PGC-1α, NRF-1, TFAM mRNA | 10 nM (48 hours) | Significant increase | [5] |

| PNX-14 | Mouse Anterior Hypothalamic Area (AHA) | GnRH mRNA | 5 nmol (in vivo) | Significant increase | [6] |

Table 2: Effects of Phoenixin on Hormone Secretion

| Isoform | System | Hormone | Concentration/Dose | Effect | Reference |

| PNX-20 | Primary rat pituitary cells | GnRH-stimulated LH release | 100 nM | Potentiation | [7] |

| PNX-20 | Diestrous female rats (in vivo, intracerebroventricular) | Plasma LH | 1 nmol | Significant increase | [8] |

| PNX-20 | mHypoA-GnRH/GFP neurons | GnRH secretion | 1000 nM (1 hour) | ~50% increase | [4] |

| PNX-14 | Male rats (in vivo, intracerebroventricular) | Plasma FSH, LH, Testosterone | Not specified | Increase | [9] |

Table 3: Effects of Phoenixin on Cellular and Behavioral Responses

| Isoform | Model | Biological Effect | Concentration/Dose | Quantitative Outcome | Reference |

| PNX-20 | M17 human neuronal cells | Mitochondrial biogenesis | 10 nM (48 hours) | Increased mtDNA/nDNA ratio | [5] |

| PNX-14 | Mice (in vivo, intracerebroventricular) | Anxiolytic-like behavior | 5, 10, 25, 50 nmol | Dose-dependent increase in time spent in open arms of elevated plus maze | [6] |

| PNX-14 | BV2 microglia (in vitro, OGD/R) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Not specified | Significant reduction | [5] |

| PNX-20 | Rats (in vivo, hypoxia-induced PAH) | Inhibition of NLRP3 inflammasome | 100 ng/g body weight daily | Marked inhibition of NLRP3 and ASC levels | [10] |

Signaling Pathways

Phoenixin exerts its effects primarily through the G protein-coupled receptor GPR173.[2] Activation of GPR173 leads to the stimulation of the cAMP/PKA signaling cascade, culminating in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[9] Phosphorylated CREB then modulates the expression of target genes involved in reproduction, neuroprotection, and other physiological processes.[9]

GPR173 Signaling Pathway

Caption: Phoenixin binding to GPR173 activates the cAMP/PKA pathway, leading to CREB phosphorylation and target gene expression.

Neuroprotective Signaling Pathway of this compound

Caption: this compound promotes neuronal survival by enhancing mitochondrial biogenesis via the GPR173-CREB-PGC-1α pathway.

Anti-inflammatory Signaling Pathway of Phoenixin-14

References

- 1. researchgate.net [researchgate.net]

- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 5. Phoenixin 14 inhibits ischemia/reperfusion-induced cytotoxicity in microglia [pubmed.ncbi.nlm.nih.gov]

- 6. Open field test for mice [protocols.io]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]

The Processing of Phoenixin-20 Precursor Protein SMIM20: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects on reproduction, metabolism, and behavior. It is derived from the precursor protein, Small Integral Membrane Protein 20 (SMIM20), also known as C4orf52 or MITRAC7.[1][2] Understanding the precise molecular mechanisms governing the conversion of SMIM20 to the biologically active PNX-20 is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the current knowledge on SMIM20 processing, including key enzymatic pathways, detailed experimental protocols for its investigation, and quantitative data where available.

SMIM20 Gene and Protein Structure

The SMIM20 gene encodes a small integral membrane protein.[3] While SMIM20 has a role in the assembly of mitochondrial cytochrome c oxidase, it also serves as the prohormone for phoenixin peptides.[2][4] The precursor protein contains the sequences for both Phoenixin-14 (PNX-14) and the N-terminally extended this compound (PNX-20).[5][6] The presence of multiple dibasic cleavage sites within the SMIM20 sequence strongly suggests processing by proprotein convertases.[6][7]

SMIM20 Processing: Cleavage Mechanisms

The exact enzymatic machinery responsible for the liberation of PNX-20 from SMIM20 is an area of active investigation. Two primary mechanisms have been proposed:

-

Prohormone Convertase Cleavage: The presence of basic amino acid residues (Arginine, Lysine) at positions flanking the phoenixin peptides makes SMIM20 a likely substrate for prohormone convertases (PCs), such as furin.[7][8] These enzymes are known to cleave precursor proteins at specific basic residue motifs within the secretory pathway to release active peptides.[8]

-

Ectodomain Shedding: As a membrane-anchored protein, the extracellular domain of SMIM20 containing the phoenixin sequence could be released through ectodomain shedding.[7][9] This process involves the proteolytic cleavage of the extracellular portion of a membrane protein by cell-surface proteases known as sheddases.[9]

Currently, there is a lack of definitive quantitative data to ascertain the predominant processing pathway or the specific enzymes involved. Further research is required to elucidate the kinetics and relative contributions of these mechanisms in different tissues and physiological contexts.

Quantitative Data on this compound

Quantitative data on the direct processing of SMIM20 is limited. However, tissue distribution and concentration of the final peptide, this compound, have been reported.

| Tissue/Cell Type | This compound Concentration/Expression Level | Species | Reference |

| Rat Hypothalamus | 2851 pg/g of tissue (predominant isoform) | Rat | [7] |

| Rat Heart | Predominantly PNX-14 isoform | Rat | [7] |

| Rat Spinal Cord | Predominantly PNX-14 isoform | Rat | [7] |

| Bovine Hypothalamus | ~150 pg/mg protein | Bovine | [10] |

| Rat Heart | ~150 pg/mg protein | Rat | [10] |

| Zebrafish (various tissues) | mRNA expression detected in hypothalamus, pituitary, heart, intestine, liver, spleen, kidney, ovary, testis, and muscle. | Zebrafish |

Experimental Protocols

Western Blotting for SMIM20 and its Cleavage Products

This protocol allows for the detection and semi-quantitative analysis of the full-length SMIM20 precursor and potentially its cleaved fragments.

a. Sample Preparation (Cell Lysate):

-

Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.

b. SDS-PAGE and Electrotransfer:

-

Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SMIM20 (e.g., rabbit polyclonal anti-SMIM20) diluted in blocking buffer overnight at 4°C with gentle agitation.[10][11] The optimal antibody concentration should be determined empirically.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[12]

Quantitative Real-Time PCR (qPCR) for SMIM20 and GPR173 mRNA Expression

This protocol enables the quantification of SMIM20 and its receptor, GPR173, gene expression levels.[13][14]

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.

b. qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:

-

SYBR Green qPCR Master Mix (2x)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template (diluted)

-

Nuclease-free water to the final volume.

-

-

Include no-template controls (NTCs) for each primer set.

-

Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Perform a melt curve analysis to verify the specificity of the amplified product.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Primer Design: Primers for human SMIM20 and GPR173 should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Specific primer sequences need to be validated for efficiency and specificity.

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of peptides like this compound from biological samples.[7][15]

a. Sample Preparation:

-

Extract peptides from tissues or cell culture media using an appropriate method, such as acid-acetone extraction.

-

Partially purify and concentrate the peptide fraction using solid-phase extraction (SPE) with a C18 cartridge.

-

For quantitative analysis, a known amount of a stable isotope-labeled synthetic this compound peptide can be spiked into the sample as an internal standard.

b. LC-MS/MS Analysis:

-

Separate the peptides using reverse-phase high-performance liquid chromatography (HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.

-

Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

For targeted quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used to specifically detect and quantify the this compound peptide and its labeled internal standard.[16]

c. Data Analysis:

-

Identify this compound by matching the experimental MS/MS spectra to the theoretical fragmentation pattern of the this compound sequence using a database search algorithm (e.g., Mascot, Sequest).

-

Quantify the amount of this compound by comparing the peak areas of the endogenous peptide to the spiked internal standard.

In Vitro Cleavage Assay

This assay can be used to directly test the ability of specific proteases (e.g., furin) to cleave SMIM20.[17][18][19]

a. Reagents:

-

Recombinant full-length or a relevant fragment of SMIM20 protein.

-

Recombinant active protease (e.g., furin).

-

Assay buffer specific for the protease (e.g., for furin: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol).[17]

b. Procedure:

-

Incubate a defined amount of the SMIM20 substrate with the protease in the assay buffer at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Include a control reaction without the protease.

-

Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and western blotting using an anti-SMIM20 antibody to visualize the cleavage of the full-length protein and the appearance of smaller fragments.

Cell-Based GPR173 Activation Assay (Calcium Imaging)

This assay measures the activation of the this compound receptor, GPR173, by monitoring changes in intracellular calcium levels.[20][21]

a. Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293T) that does not endogenously express GPR173.

-

Transfect the cells with a plasmid encoding human GPR173. A co-transfection with a calcium sensor plasmid (e.g., GCaMP) can also be performed.

b. Calcium Imaging:

-

Plate the transfected cells in a glass-bottom dish suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Establish a baseline fluorescence reading.

-

Apply this compound to the cells at various concentrations.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

c. Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF/F₀) for each cell or region of interest.

-

Plot the dose-response curve of this compound concentration versus the peak calcium response to determine the EC₅₀ (half-maximal effective concentration).

Signaling Pathways and Experimental Workflows

Caption: this compound signaling through GPR173 activates the cAMP/PKA/CREB pathway.

Caption: Experimental workflow for investigating SMIM20 processing.

Caption: Workflow for a cell-based GPR173 activation assay using calcium imaging.

Conclusion

The processing of SMIM20 to yield the active peptide this compound is a critical step in regulating its diverse physiological functions. While the exact enzymatic mechanisms are yet to be fully elucidated, evidence points towards the involvement of prohormone convertases and potentially ectodomain shedding. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate SMIM20 processing, quantify this compound levels, and characterize the downstream signaling events. Further research in this area will undoubtedly provide valuable insights into the biology of the SMIM20/Phoenixin-20 system and may unveil new therapeutic targets for a range of physiological and pathological conditions.

References

- 1. chempep.com [chempep.com]

- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the landscape of ectodomain shedding by quantitative protein terminomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Phoenixins: From Discovery of the Hormone to Identification of the Receptor and Potential Physiologic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proprotein and prohormone convertases: a family of subtilases generating diverse bioactive polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. SMIM20 antibody | antibody review based on formal publications [labome.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 16. Mass Spectrometry-based Absolute Quantification of 20S Proteasome Status for Controlled Ex-vivo Expansion of Human Adipose-derived Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]

Phoenixin-20 and its Interaction with the GPR173 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects on various physiological processes, including reproduction, cognition, and metabolism. Its primary receptor has been identified as the G protein-coupled receptor 173 (GPR173). This technical guide provides a comprehensive overview of the binding affinity and signaling mechanisms of this compound with GPR173. It is intended to serve as a resource for researchers and professionals in drug development by consolidating the current understanding of this peptide-receptor system, detailing experimental methodologies, and presenting signaling pathways and experimental workflows through standardized diagrams. While direct quantitative binding affinity data remains to be fully elucidated in published literature, this guide summarizes the available functional data and provides generalized protocols for key experimental assays.

Introduction

This compound is a 20-amino acid peptide derived from the cleavage of the small integral membrane protein 20 (SMIM20). It is one of the two major bioactive forms of phoenixin, the other being Phoenixin-14. Phoenixin has been implicated in a wide array of biological functions, acting as a key player in the gut-brain axis. The identification of GPR173 as its putative receptor has been a significant step in understanding the molecular mechanisms underlying phoenixin's diverse effects. GPR173, an orphan GPCR, is now a focal point for research into the therapeutic potential of modulating phoenixin signaling.

This compound and GPR173 Interaction

Binding Affinity: A Knowledge Gap

A thorough review of the current scientific literature reveals a notable absence of publicly available, quantitative binding affinity data such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal effective concentrations (EC50) derived from direct radioligand or other biochemical binding assays for the this compound and GPR173 interaction. Several studies have indirectly confirmed the interaction through functional assays and knockdown experiments. For instance, the effects of this compound on downstream signaling and gene expression are consistently abolished when GPR173 expression is silenced using siRNA. While some publications allude to unpublished binding assay data, the specific quantitative values are not yet in the public domain.

Functional Data

In the absence of direct binding data, functional assays provide valuable insights into the potency of this compound. These studies typically measure the concentration of this compound required to elicit a half-maximal response in a cellular context, which can be an indicator of receptor affinity.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| Effective Concentration (mRNA expression) | 10 nM - 100 nM | mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3 cells | Gene expression analysis | |

| Effective Concentration (Cell Proliferation) | 100 nM | Human granulosa cells (HGrC1) | Cell proliferation assay |

Note: The effective concentrations listed above are from cell-based functional assays and may not directly correspond to the binding affinity (Kd or Ki) of this compound for GPR173.

GPR173 Signaling Pathway

Upon binding of this compound, GPR173 initiates a well-characterized intracellular signaling cascade. GPR173 is coupled to a stimulatory G protein (Gαs). Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes involved in various physiological processes, including those related to reproduction.

Phoenixin-20's Intracellular Symphony: A Technical Guide to the cAMP/PKA Signaling Pathway

For Immediate Release

A deep dive into the molecular mechanisms of phoenixin-20, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its downstream signaling, with a primary focus on the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. This document synthesizes current research to provide detailed experimental insights and a clear visualization of the signaling cascade.

This compound, a recently identified neuropeptide, has garnered significant attention for its pleiotropic effects, particularly in reproductive function.[1][2] This guide elucidates the intracellular signaling pathways initiated by this compound, providing a foundational resource for further investigation and therapeutic development.

Core Signaling Cascade: The GPR173-cAMP/PKA Axis

This compound exerts its cellular effects primarily through the G protein-coupled receptor 173 (GPR173).[1][3][4][5][6][7] Upon binding to GPR173, this compound initiates a cascade of intracellular events, the most prominent of which is the activation of the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][8][9] The elevated cAMP levels, in turn, activate protein kinase A (PKA).[1][2][3][4][5][6][8]

Activated PKA phosphorylates a key transcription factor, the cAMP response element-binding protein (CREB).[1][3][4][5][6][8] Phosphorylated CREB (pCREB) then translocates to the nucleus, where it binds to cAMP response elements (CREs) on the promoter regions of target genes, thereby modulating their transcription.[7][8] This signaling pathway is pivotal in mediating this compound's effects on the expression of reproductive hormones such as gonadotropin-releasing hormone (GnRH), the GnRH receptor (GnRH-R), and kisspeptin (Kiss1).[1][5][6][8]

Quantitative Insights into this compound Signaling

While much of the research has qualitatively described the signaling pathway, quantitative data from various studies underscore the impact of this compound on key downstream effectors.

| Parameter Measured | Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| GnRH mRNA Expression | mHypoA-GnRH/GFP cells | 10 nM, 100 nM | Increased expression | [8] |

| GnRH Receptor (GnRH-R) mRNA Expression | mHypoA-GnRH/GFP cells | 10 nM, 100 nM | Increased expression | [8] |

| Kiss1 mRNA Expression | mHypoA-Kiss/GFP-3 cells | Not specified | Increased expression | |

| CREB Phosphorylation | mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3 cells | 10 nM, 100 nM | Increased phosphorylation | [8] |

| ERK1/2 Phosphorylation | mHypoA-GnRH/GFP cells | 10 nM, 100 nM | Increased phosphorylation | [8] |

| cAMP Levels | Rat pituitary adenoma (RC-4B/C) cells | Not specified | Elevated levels | [8] |

| Estradiol Production | Granulosa cells | Not specified | Enhanced production | [2] |

| CYP19A1 (Aromatase) mRNA Expression | Granulosa cells | Not specified | Increased expression |

Visualizing the Pathway

To provide a clear conceptual framework, the following diagrams illustrate the this compound signaling cascade and a typical experimental workflow for its study.

Caption: this compound binds to GPR173, activating the cAMP/PKA pathway and leading to CREB-mediated gene expression.

Experimental Protocols: A Guide to Methodologies

Reproducing and building upon existing research requires a thorough understanding of the experimental methods employed. Below are detailed protocols for key assays used to investigate the this compound signaling pathway, synthesized from established methodologies.[10][11][12][13][14][15][16][17][18][19]

Cell Culture and Treatment

-

Cell Lines: Immortalized GnRH neurons (e.g., mHypoA-GnRH/GFP) and kisspeptin neurons (e.g., mHypoA-Kiss/GFP-3) are commonly used models.[8]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[11]

-

Serum Starvation: Prior to treatment, cells are often serum-starved for 4-6 hours to reduce basal signaling activity.[8]

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM) for specified time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation studies; longer for gene expression assays).[8]

cAMP Measurement Assay

This protocol outlines a common method for quantifying intracellular cAMP levels.

-

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence-based assays are frequently used.[10][16] The cAMP-Glo™ Assay, for example, is a bioluminescent assay where cAMP stimulates PKA activity, leading to a decrease in ATP and a subsequent reduction in light output from a coupled luciferase reaction.[10]

-

Procedure (ELISA-based):

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer to release intracellular components.

-

Assay Plate Preparation: Use a plate pre-coated with an anti-cAMP antibody.

-

Competitive Binding: Add cell lysates and a known amount of horseradish peroxidase (HRP)-labeled cAMP to the wells. The endogenous cAMP from the lysate will compete with the HRP-labeled cAMP for binding to the antibody.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis: Generate a standard curve using known concentrations of cAMP to determine the concentration in the experimental samples.

Caption: A generalized workflow for measuring intracellular cAMP levels following this compound treatment.

PKA Activity Assay

This protocol describes a method to measure the enzymatic activity of PKA.

-

Principle: These assays typically measure the phosphorylation of a specific PKA substrate. This can be done using radioactive methods (detecting the incorporation of ³²P from ATP into a substrate) or non-radioactive methods like ELISA.[12][13][14][17]

-

Procedure (Non-Radioactive ELISA-based):

-

Sample Preparation: Prepare cell lysates as described for the cAMP assay.

-

Assay Plate: Use a microplate pre-coated with a specific PKA substrate.

-

Kinase Reaction: Add cell lysates and ATP to the wells and incubate to allow PKA in the lysate to phosphorylate the substrate on the plate.

-

Detection Antibody: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Washing: Wash the plate between antibody incubation steps.

-

Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm. The signal intensity is directly proportional to the PKA activity in the sample.

-

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the change in PKA activity.

Broader Signaling Context and Future Directions

While the cAMP/PKA pathway is a central mediator of this compound's actions, evidence suggests the involvement of other signaling cascades, such as the protein kinase C (PKC) and MAPK/ERK pathways.[8] The phosphorylation of ERK1/2 has been observed in response to this compound, indicating potential crosstalk between these pathways.[8]

Further research is necessary to fully elucidate the complex interplay of these signaling networks and to understand how they contribute to the diverse physiological effects of this compound. The development of specific inhibitors and activators for GPR173 will be crucial for dissecting these pathways and for exploring the therapeutic potential of targeting the this compound system in areas such as reproductive health, metabolic disorders, and neuroprotection.[1][20]

This technical guide provides a solid foundation for researchers in the field, summarizing the current understanding of this compound's downstream signaling through the cAMP/PKA pathway and offering detailed methodological insights to facilitate future investigations. The continued exploration of this novel peptide and its receptor holds significant promise for advancing our knowledge of cellular regulation and for the development of new therapeutic strategies.

References

- 1. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]

- 4. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]

- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rep.bioscientifica.com [rep.bioscientifica.com]

- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. cAMP-Glo™ Assay Protocol [promega.jp]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 14. arborassays.com [arborassays.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]

- 18. revvity.com [revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Phoenixin-20 Activation of CREB Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects, particularly in the regulation of the reproductive system and neuronal function.[1] Its biological activities are primarily mediated through the G protein-coupled receptor 173 (GPR173).[1][2][3] A critical downstream effect of PNX-20 signaling is the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in cellular processes such as proliferation, differentiation, and survival.[2][4] This technical guide provides an in-depth overview of the signaling pathway, quantitative data on CREB activation, detailed experimental protocols, and visual representations of the underlying mechanisms.

The this compound Signaling Pathway to CREB Phosphorylation

This compound exerts its effects on CREB phosphorylation through a well-defined signaling cascade. Upon binding to its cognate receptor, GPR173, it initiates a series of intracellular events that culminate in the activation of CREB.[5][6][7]

The binding of PNX-20 to GPR173, a G protein-coupled receptor, leads to the activation of adenylyl cyclase.[1][8] This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][2][3] Activated PKA then phosphorylates CREB at its Serine-133 residue.[9] Phosphorylated CREB (pCREB) can then recruit transcriptional coactivators and bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their expression.[2][3] Studies have shown that this pathway is crucial for this compound's role in stimulating the expression of genes such as Gonadotropin-Releasing Hormone (GnRH), GnRH receptor (GnRH-R), and Kiss1.[2][3][8]

Quantitative Data on this compound-Induced CREB Phosphorylation

Several studies have quantified the effects of this compound on CREB phosphorylation in various cell types. The following tables summarize key findings from dose-response and time-course experiments.

Table 1: Dose-Dependent Effect of this compound on CREB Phosphorylation

| Cell Line | Concentration of PNX-20 | Duration of Treatment | Fold Increase in pCREB | Reference |

| mHypoA-GnRH/GFP Neurons | 10 nM | 15 min | Significant Increase | [8] |

| mHypoA-GnRH/GFP Neurons | 100 nM | 15 min | Significant Increase | [8] |

| mHypoA-Kiss/GFP-3 Neurons | 10 nM | 15 min | Significant Increase | [8] |

| mHypoA-Kiss/GFP-3 Neurons | 100 nM | 15 min | Significant Increase | [8] |

| Human Granulosa Cells (HGrC1) | 10 nM | 15 min | Increased | [10] |

| Human Granulosa Cells (HGrC1) | 100 nM | 15 min | Significant Increase | [10] |

| Human Granulosa Cells (HGrC1) | 10 nM | 30 min | Increased | [10] |

| Human Granulosa Cells (HGrC1) | 100 nM | 30 min | Significant Increase | [10] |

Table 2: Time-Course of this compound-Induced CREB Phosphorylation

| Cell Line | Concentration of PNX-20 | Time Point | Fold Increase in pCREB | Reference |

| mHypoA-GnRH/GFP Neurons | 10 nM / 100 nM | 5 min | Increased | [8] |

| mHypoA-GnRH/GFP Neurons | 10 nM / 100 nM | 15 min | Peak Increase | [8] |

| mHypoA-GnRH/GFP Neurons | 10 nM / 100 nM | 30 min | Decreased from peak | [8] |

| mHypoA-Kiss/GFP-3 Neurons | 10 nM / 100 nM | 5 min | Increased | [8] |

| mHypoA-Kiss/GFP-3 Neurons | 10 nM / 100 nM | 15 min | Peak Increase | [8] |

| mHypoA-Kiss/GFP-3 Neurons | 10 nM / 100 nM | 30 min | Decreased from peak | [8] |

| Human Granulosa Cells (HGrC1) | 10 nM / 100 nM | 15 min | Increased | [10] |

| Human Granulosa Cells (HGrC1) | 10 nM / 100 nM | 30 min | Sustained Increase | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's effect on CREB phosphorylation.

Western Blotting for pCREB Detection

Western blotting is a standard technique to qualitatively and semi-quantitatively measure the levels of phosphorylated CREB.[11][12][13]

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., mHypoA-GnRH/GFP neurons or HGrC1 cells) to 80-90% confluency. Serum starve the cells for 4 hours to reduce basal signaling.[8] Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) for different time points (e.g., 0, 5, 15, 30 minutes).[8][10]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[11]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]

- 3. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the neuropeptide phoenixin and its receptor GPR173 during folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. raybiotech.com [raybiotech.com]

- 12. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 13. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

Phoenixin-20: A Technical Guide to its Cellular Localization in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoenixin-20 (PNX-20) is a recently identified neuropeptide that has garnered significant interest for its pleiotropic roles in the central nervous system, including the regulation of reproduction, metabolism, and anxiety.[1] Derived from the cleavage of the small integral membrane protein 20 (SMIM20), PNX-20 is the predominant isoform of the phoenixin peptide family found within the brain.[1] Understanding the precise cellular localization of PNX-20 is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides a comprehensive overview of the cellular distribution of PNX-20 in the brain, detailed experimental protocols for its detection, and a summary of its signaling cascade.

Cellular Localization of this compound in the Brain

Immunohistochemical and in situ hybridization studies have revealed a distinct and concentrated distribution of this compound in the mammalian brain, with the hypothalamus being the primary site of expression.[1][2] This localization aligns with its proposed roles in neuroendocrine regulation.

Quantitative Distribution of this compound Immunoreactivity

The following table summarizes the quantitative and semi-quantitative data on the distribution of this compound-like immunoreactivity (PNX-li) and its precursor's mRNA (Smim20) in key brain regions of the rat.

| Brain Region | Hypothalamic Nucleus | Level of PNX-li / Smim20 mRNA | Quantitative Data | Reference |

| Hypothalamus | +++ | 2851 pg/g of tissue | [1][3] | |

| Paraventricular Nucleus (PVN) | +++ | 21-32% of cells are PNX-immunoreactive | [2] | |

| Supraoptic Nucleus (SON) | +++ | High expression | [1][2] | |

| Arcuate Nucleus (ARC) | ++ | 21-32% of cells are PNX-immunoreactive | [2] | |

| Ventromedial Hypothalamus (VMH) | ++ | 21-32% of cells are PNX-immunoreactive | [2] | |

| Lateral Hypothalamus (LH) | ++ | 21-32% of cells are PNX-immunoreactive | [2] | |

| Dorsal Hypothalamus | ++ | Present | [1][2] | |

| Zona Incerta | ++ | Present | [2] | |

| Median Eminence | + | Present | [2] | |

| Pituitary Gland | Anterior and Posterior | + | Present | [1][2] |

| Brainstem | Nucleus of the Solitary Tract | + | Present | [1] |

| Dorsal Motor Nucleus of the Vagus | + | Present | [1] | |

| Area Postrema | + | Present | [1] | |

| Other Regions | Substantia Nigra Reticulata | + | Present | [1] |

| Spinal Cord | + | PNX-14 is the predominant isoform | [1] |

Level of Expression: +++ (High), ++ (Medium), + (Low). Data is primarily from studies on rats.

Co-localization with Other Neuropeptides

A significant population of PNX-20 immunoreactive neurons in the hypothalamus have been shown to co-express nesfatin-1, another neuropeptide involved in the regulation of energy homeostasis. This extensive co-localization suggests a potential functional interplay between these two peptides in modulating metabolic and reproductive processes.

Experimental Protocols

The following are detailed methodologies for the detection and localization of this compound and its corresponding mRNA in brain tissue.

Immunohistochemistry for this compound

This protocol is adapted from standard immunohistochemical procedures for rodent brain tissue and can be optimized for specific antibodies and tissue preparations.

1. Tissue Preparation:

-

Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersion in a series of sucrose solutions (e.g., 15% and 30%) in PBS at 4°C until the tissue sinks.

-

Snap-freeze the brain in isopentane cooled with dry ice and store at -80°C until sectioning.

-

Using a cryostat, cut coronal or sagittal sections (e.g., 30 µm thickness) and collect them in a cryoprotectant solution.

2. Immunohistochemical Staining (Free-Floating Sections):

-

Wash sections three times in PBS for 10 minutes each.

-

Perform antigen retrieval if necessary. A common method is to incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.

-

Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate sections with the primary antibody against this compound (diluted in blocking solution) for 24-48 hours at 4°C with gentle agitation.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488), diluted in blocking solution, for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS for 10 minutes each in the dark.

-

Mount sections onto glass slides and allow them to air dry.

-

Coverslip with a mounting medium containing DAPI for nuclear counterstaining.

3. Visualization:

-

Visualize the sections using a fluorescence or confocal microscope.

In Situ Hybridization for Smim20 mRNA

This protocol outlines the steps for detecting the mRNA of this compound's precursor, Smim20, in brain sections.

1. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe for Smim20 from a linearized plasmid template using an in vitro transcription kit.

-

Purify the probe and verify its integrity.

2. Tissue Preparation:

-

Prepare brain tissue sections as described in the immunohistochemistry protocol (steps 1a-1e), ensuring all solutions and equipment are RNase-free.

3. Hybridization:

-

Post-fix sections in 4% PFA for 10 minutes.

-

Acetylate sections with 0.25% acetic anhydride in 0.1 M triethanolamine-HCl (pH 8.0) for 10 minutes.

-

Pre-hybridize sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) for 2-4 hours at 60°C.

-

Hybridize sections with the DIG-labeled Smim20 probe in hybridization buffer overnight at 60°C in a humidified chamber.

4. Post-Hybridization Washes:

-

Perform a series of stringent washes to remove unbound probe. This typically includes washes with decreasing concentrations of SSC (saline-sodium citrate) buffer at high temperature (e.g., 65°C).

-

Treat sections with RNase A to digest any remaining single-stranded RNA.

5. Immunodetection:

-

Block sections with a blocking solution (e.g., 10% heat-inactivated sheep serum in Tris-buffered saline with 0.1% Triton X-100 - TBST).

-

Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.

-

Wash sections extensively with TBST.

6. Signal Development:

-

Equilibrate sections in an alkaline buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).

-

Develop the signal by incubating sections with a chromogenic substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), in the dark until the desired signal intensity is reached.

-

Stop the reaction by washing with PBS.

-

Dehydrate, clear, and coverslip the slides.

This compound Signaling Pathway

This compound exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[1] The activation of GPR173 initiates a well-characterized intracellular signaling cascade, primarily through the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway.[1]

Key Steps in the Signaling Pathway:

-

Ligand Binding: PNX-20 binds to its receptor, GPR173, on the cell surface.

-

G Protein Activation: This binding event induces a conformational change in GPR173, leading to the activation of the associated heterotrimeric G protein, Gαs.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gαs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. This has been shown to be a mechanism for regulating the expression of genes involved in reproduction, such as the gonadotropin-releasing hormone (GnRH) receptor.[1]

Conclusion